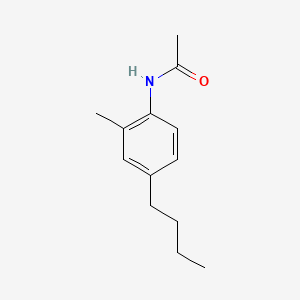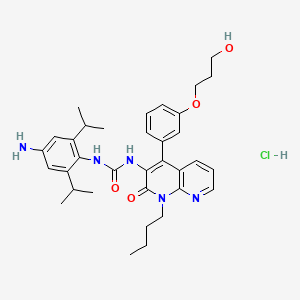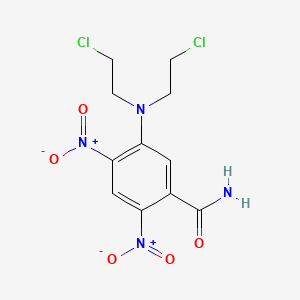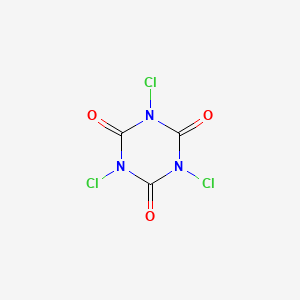
L-(-)-Sorbose
Descripción general
Descripción
L-(-)-Sorbose is a naturally occurring monosaccharide, specifically a ketohexose, which is found in certain fruits and berries. It is an important intermediate in the biosynthesis of ascorbic acid (vitamin C) in plants and microorganisms. This compound is known for its sweet taste and is used in various industrial applications, including the production of vitamin C.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-(-)-Sorbose can be synthesized through the microbial oxidation of D-sorbitol using bacteria such as Gluconobacter oxydans. The reaction conditions typically involve an aerobic environment with controlled pH and temperature to optimize the yield of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through a biotechnological process involving the fermentation of D-sorbitol. The process includes the following steps:
Fermentation: D-sorbitol is fermented using Gluconobacter oxydans.
Separation: The resulting mixture is separated to isolate this compound.
Purification: The isolated this compound is purified through crystallization or other purification techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: L-(-)-Sorbose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce L-sorbose acid.
Reduction: It can be reduced to form D-sorbitol.
Isomerization: this compound can isomerize to form other sugars such as L-fructose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Isomerization: Isomerization can be catalyzed by enzymes or acidic conditions.
Major Products:
Oxidation: L-sorbose acid.
Reduction: D-sorbitol.
Isomerization: L-fructose.
Aplicaciones Científicas De Investigación
L-(-)-Sorbose has several scientific research applications, including:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: this compound is studied for its role in the metabolic pathways of certain microorganisms.
Medicine: It is a key intermediate in the industrial production of vitamin C, which is essential for human health.
Industry: this compound is used in the food industry as a sweetener and in the pharmaceutical industry for the production of ascorbic acid.
Mecanismo De Acción
The mechanism of action of L-(-)-Sorbose involves its conversion into ascorbic acid in plants and microorganisms. The molecular targets and pathways include:
Enzymatic Conversion: this compound is converted to L-sorbosone by the enzyme sorbose dehydrogenase.
Biosynthetic Pathway: L-sorbosone is further converted to 2-keto-L-gulonic acid, which is then transformed into ascorbic acid.
Comparación Con Compuestos Similares
D-Fructose: Another ketohexose with similar chemical properties but different biological roles.
L-Fructose: An isomer of L-(-)-Sorbose with similar chemical structure but different metabolic pathways.
This compound stands out due to its specific use in the production of vitamin C, making it a valuable compound in both scientific research and industrial applications.
Propiedades
IUPAC Name |
1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859146 | |
| Record name | Hex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-79-6, 139686-85-4, 551-68-8 | |
| Record name | sorbose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Psicose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)





![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)





